molecular formula C8H10N2O4 B110805 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid CAS No. 953885-34-2

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid

Cat. No.: B110805
CAS No.: 953885-34-2
M. Wt: 198.18 g/mol
InChI Key: BKXYTQHDSGUOCM-UHFFFAOYSA-N
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Description

Molecular Structure and Properties 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid (CID 16787964) is a synthetic organic compound featuring a furan ring linked to a carbamoylurea group and an acetic acid moiety. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol. The SMILES notation is C1=COC(=C1)CNC(=O)NCC(=O)O, and the InChIKey is BKXYTQHDSGUOCM-UHFFFAOYSA-N .

The carboxylic acid (–COOH) enhances solubility in polar solvents and may facilitate salt formation. This structural profile suggests applications in medicinal chemistry as a pharmacophore or intermediate in drug design.

The target compound could be prepared through urea formation between furan-2-ylmethylamine and a carbamoylating agent, followed by conjugation with acetic acid.

Potential applications include use as a building block for β-amino acid synthesis or as a ligand in coordination chemistry due to its multifunctional groups .

Properties

IUPAC Name

2-(furan-2-ylmethylcarbamoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-7(12)5-10-8(13)9-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXYTQHDSGUOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953885-34-2
Record name 2-{[(furan-2-ylmethyl)carbamoyl]amino}acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid typically involves the reaction of furan-2-ylmethylamine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aminoacetic acid derivatives.

Scientific Research Applications

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and carbamoyl group are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid with structurally or functionally related compounds:

Compound Name Structure Molecular Formula Key Features Biological/Physical Properties
This compound Furan + carbamoylurea + acetic acid C₈H₁₀N₂O₄ Carbamoylurea linker, carboxylic acid High polarity due to –COOH; potential for H-bonding and metal coordination. MW: 198.18 g/mol
2-Amino-2-furanacetic acid Furan + α-amino acid C₆H₇NO₃ α-amino group instead of urea Lower solubility (no –COOH); MW: 141.13 g/mol. Used in peptide synthesis.
2-(Furan-2-yl)-2-oxoacetic acid Furan + ketone + carboxylic acid C₆H₄O₄ Oxo group enhances electrophilicity Higher acidity (pKa ~2–3); MW: 140.10 g/mol. Intermediate in heterocyclic synthesis.
(Benzenesulfonyl-furan-2-ylmethyl-amino)-acetic acid Furan + sulfonamide + acetic acid C₁₃H₁₃NO₅S Bulky benzenesulfonyl group Increased lipophilicity; MW: 295.31 g/mol. Potential protease inhibition.
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid Bromophenyl + carbamoylurea + acetic acid C₉H₉BrN₂O₃ Bromine atom (electron-withdrawing) Higher MW (273.09 g/mol); potential halogen bonding. Toxicology data limited.
2-Furoylglycine Furan + amide + glycine C₇H₇NO₄ Amide bond instead of urea Metabolite of dietary furans; MW: 169.14 g/mol. Used in biomarker studies.

Key Structural and Functional Differences

Backbone Variability: The target compound’s carbamoylurea linker (–NH–C(=O)–NH–) distinguishes it from amide-containing analogs like 2-Furoylglycine or sulfonamide derivatives . Substituent Effects:

  • The benzenesulfonyl group in increases steric bulk and electron-withdrawing effects, altering solubility and metabolic stability compared to the furan-2-ylmethyl group.

Acidity and Solubility: The carboxylic acid in the target compound and 2-(Furan-2-yl)-2-oxoacetic acid confers higher aqueous solubility (pH-dependent) compared to non-acidic analogs like 2-Amino-2-furanacetic acid .

Biological Relevance: 2-Furoylglycine is a known dietary metabolite, whereas the target compound’s synthetic origin suggests use in drug discovery.

Biological Activity

2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid is a compound of increasing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound features a furan ring, which is known for its diverse biological properties. The presence of the carbamoyl group enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The furan ring and carbamoyl group are believed to play crucial roles in modulating biochemical pathways. These interactions may involve enzyme inhibition or receptor modulation, leading to various therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown efficacy against several bacterial strains, demonstrating a broad spectrum of activity:

Pathogen Minimum Inhibitory Concentration (MIC) Mechanism
Escherichia coli0.01 mg/LBactericidal
Salmonella typhi0.001 mg/LBactericidal
Staphylococcus aureus1.0 mg/LBacteriostatic
Bacillus subtilisNo inhibition observed-

This table summarizes the antimicrobial efficacy against various pathogens, indicating that while the compound is effective against most tested bacteria, it does not inhibit Bacillus subtilis .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that compounds with furan moieties often exhibit significant cytotoxicity against cancer cell lines. For example, derivatives have been tested against ovarian cancer cell lines with promising results in inhibiting cell viability .

Case Studies

  • Antimicrobial Screening : A study evaluated the compound's effectiveness against various pathogens using standard microbiological techniques. Results indicated significant bactericidal activity against Escherichia coli and Salmonella typhi, with low MIC values suggesting high potency .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as OVCAR-3 and COV318, with IC50 values in the micromolar range .

Research Findings

Research continues to explore the full potential of this compound in medicinal chemistry:

  • Synthesis and Optimization : Various synthetic routes have been developed to enhance yield and bioactivity, including microwave-assisted synthesis methods that allow for rapid production of derivatives with improved properties .
  • Structure-Activity Relationship (SAR) : Studies on related compounds indicate that modifications in the furan ring can lead to variations in biological activity, providing insights for future drug design efforts .

Q & A

Basic: What are the recommended synthetic routes for 2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid, and how can its purity and structural integrity be validated?

Answer:

  • Synthesis : A plausible route involves coupling furan-2-ylmethylamine with a protected glycine derivative (e.g., ethyl glycinate) using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous conditions. Post-reaction, deprotection (e.g., hydrolysis of the ester group) yields the final compound.
  • Validation :
    • Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column, comparing retention times to standards.
    • Structure : Confirm via 1H^1H-NMR (e.g., furan protons at δ 6.2–7.4 ppm, carbamoyl NH signals at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
    • Crystallography : If crystalline, single-crystal X-ray diffraction can resolve bond angles and stereochemistry .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing intermediates and byproducts during synthesis?

Answer:

  • Spectroscopy :
    • FT-IR : Identify carbonyl stretches (C=O at ~1650–1750 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}).
    • 13C^{13}C-NMR : Detect carbamoyl carbons (~155–160 ppm) and furan ring carbons (~110–150 ppm).
  • Chromatography :
    • TLC : Monitor reaction progress using silica gel plates with a mobile phase like ethyl acetate/hexane (1:1).
    • LC-MS : Detect low-abundance byproducts (e.g., unreacted starting materials) via electrospray ionization (ESI) in positive ion mode .

Advanced: How can computational chemistry (e.g., DFT, molecular dynamics) optimize reaction conditions and predict regioselectivity in carbamoyl group formation?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) with B3LYP/6-31G(d) to model transition states and identify energetically favorable pathways. For example, calculate activation energies for competing nucleophilic attacks on the carbamoyl intermediate .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to predict solvation free energies and optimize reaction yields .
  • Regioselectivity : Analyze frontier molecular orbitals (FMOs) to determine electron-rich sites on the furan ring, guiding reagent design to minimize side reactions .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Answer:

  • Experimental Design :
    • Dose-Response Curves : Standardize concentrations (e.g., 1 nM–100 µM) across assays to ensure comparability.
    • Control Groups : Include positive (e.g., known enzyme inhibitors) and negative (vehicle-only) controls to validate assay conditions.
  • Data Analysis :
    • Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of bioactivity variations.
    • Meta-Analysis : Use software like RevMan to aggregate data from multiple studies, identifying outliers or confounding variables (e.g., cell line specificity) .

Advanced: What strategies are recommended for studying the compound’s metabolic stability and potential toxicity in preclinical models?

Answer:

  • Metabolic Profiling :
    • In Vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylation or glucuronidation products) .
    • In Vivo : Administer radiolabeled compound (e.g., 14C^{14}C) to track excretion pathways (urine vs. feces) and tissue distribution .
  • Toxicity Screening :
    • Cytotoxicity : Use MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.
    • Genotoxicity : Perform Ames tests with Salmonella strains (TA98, TA100) to assess mutagenic potential .

Advanced: How can researchers leverage machine learning to predict novel derivatives with enhanced pharmacokinetic properties?

Answer:

  • Dataset Curation : Compile structural (SMILES) and pharmacokinetic (e.g., logP, half-life) data from public databases (e.g., PubChem, ChEMBL).
  • Model Training :
    • Use graph neural networks (GNNs) to encode molecular structures and predict properties like bioavailability or BBB penetration.
    • Validate models via k-fold cross-validation (k = 5) and external test sets .
  • Lead Optimization : Generate derivative libraries using fragment-based design, prioritizing substitutions on the carbamoyl or furan groups .

Methodological: What protocols ensure reproducibility in synthesizing and testing this compound across laboratories?

Answer:

  • Standardization :
    • SOPs : Document reaction parameters (temperature, solvent purity, stirring speed) in detail.
    • Reference Materials : Distribute characterized batches of the compound for inter-lab comparisons.
  • Quality Control :
    • Batch Testing : Require ≥95% purity (HPLC) and identical spectral profiles (NMR, IR) for all batches.
    • Blinded Experiments : Implement double-blinding in bioassays to reduce bias .

Methodological: How should conflicting spectral data (e.g., NMR shifts) from different studies be resolved?

Answer:

  • Root-Cause Analysis :
    • Solvent Effects : Confirm that shifts are solvent-dependent (e.g., DMSO-d6 vs. CDCl3).
    • pH Impact : Check if protonation states (e.g., carboxylic acid vs. carboxylate) alter chemical shifts.
  • Collaborative Validation : Share raw data (FID files) and reprocess using consistent parameters (e.g., line broadening, baseline correction) .

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